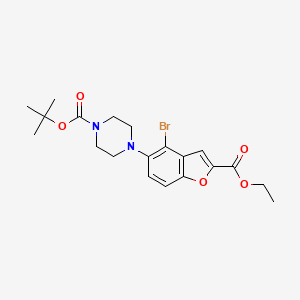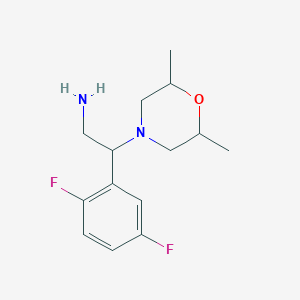
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine is a synthetic organic compound. It belongs to the class of ethanamines, which are known for their diverse applications in medicinal chemistry and pharmacology. The presence of difluorophenyl and dimethylmorpholino groups suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine typically involves the following steps:
Formation of the Ethanamine Backbone: This can be achieved through the reaction of a suitable precursor with an amine source under controlled conditions.
Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative, which is reacted with the ethanamine backbone in the presence of a catalyst.
Attachment of the Dimethylmorpholino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,5-Difluorphenyl)-2-(2,6-Dimethylmorpholino)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Amin-Derivate führen.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Wasserstoffperoxid und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Oxide oder hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Ethanamin-Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Kann als Sonde oder Ligand in biochemischen Assays dienen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2,5-Difluorphenyl)-2-(2,6-Dimethylmorpholino)ethanamin hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Rezeptoren, Enzymen oder anderen Proteinen interagieren und ihre Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien aufgeklärt werden.
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,5-Difluorphenyl)-2-(2,6-Dimethylmorpholino)ethanamin: kann mit anderen Ethanamin-Derivaten verglichen werden, wie zum Beispiel:
Einzigartigkeit
Die einzigartige Kombination aus Difluorphenyl- und Dimethylmorpholino-Gruppen in 2-(2,5-Difluorphenyl)-2-(2,6-Dimethylmorpholino)ethanamin kann im Vergleich zu ähnlichen Verbindungen eine besondere biologische Aktivität und chemische Reaktivität verleihen. Diese Einzigartigkeit kann durch Vergleichsstudien und experimentelle Validierung untersucht werden.
Eigenschaften
Molekularformel |
C14H20F2N2O |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |
InChI |
InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)14(6-17)12-5-11(15)3-4-13(12)16/h3-5,9-10,14H,6-8,17H2,1-2H3 |
InChI-Schlüssel |
AOEFDDJIKRFNLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C(CN)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


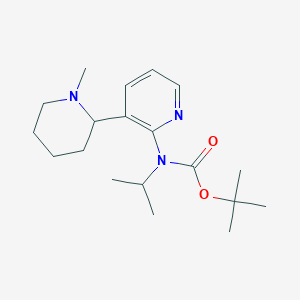
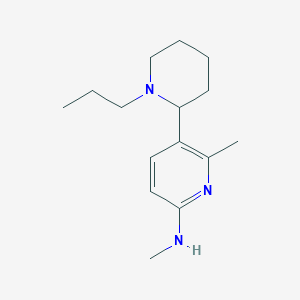

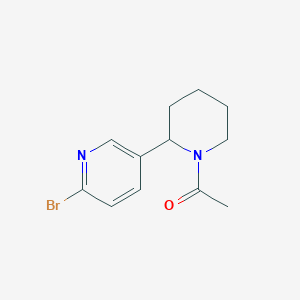
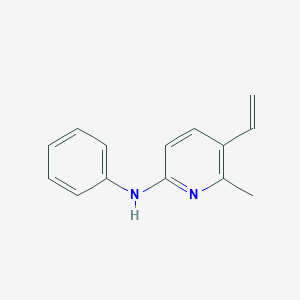
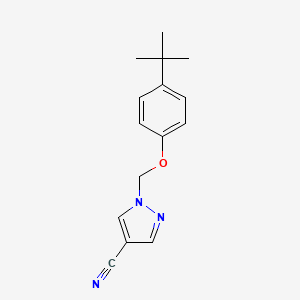
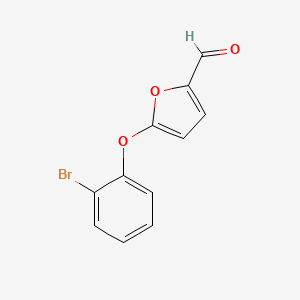
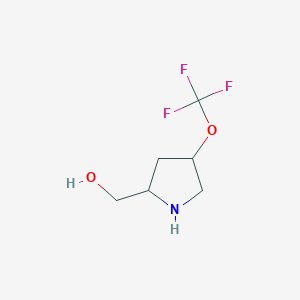
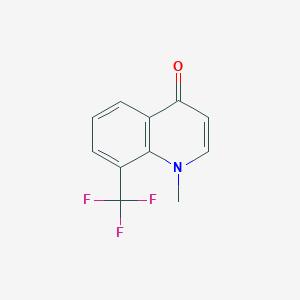
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)
